3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus

3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid (CAS 36164-35-9) is a synthetic quinoline-6-carboxylic acid derivative that belongs to the 4-oxo-1,4-dihydroquinoline (quinolone) structural class. The compound features a (Z)-3-chlorobut-2-enyl substituent at the 3-position and a carboxylic acid at the 6-position of the quinoline core.

Molecular Formula C15H14ClNO3
Molecular Weight 291.73 g/mol
CAS No. 36164-35-9
Cat. No. B1349425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid
CAS36164-35-9
Molecular FormulaC15H14ClNO3
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CC=C(C)Cl
InChIInChI=1S/C15H14ClNO3/c1-8(16)3-5-11-9(2)17-13-6-4-10(15(19)20)7-12(13)14(11)18/h3-4,6-7H,5H2,1-2H3,(H,17,18)(H,19,20)/b8-3-
InChIKeyKGYOYHPBTMZDKD-BAQGIRSFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid (CAS 36164-35-9): A Differentiated Quinoline Scaffold for Procurement


3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid (CAS 36164-35-9) is a synthetic quinoline-6-carboxylic acid derivative that belongs to the 4-oxo-1,4-dihydroquinoline (quinolone) structural class [1]. The compound features a (Z)-3-chlorobut-2-enyl substituent at the 3-position and a carboxylic acid at the 6-position of the quinoline core. Unlike classical fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin), this compound lacks a fluorine atom at position 6 and a piperazine moiety at position 7, placing it in a structurally distinct subclass of quinoline-6-carboxylic acids. The compound is primarily utilized as a research intermediate and a screening compound in medicinal chemistry, with documented biological activity as a NorA efflux pump inhibitor [1].

Why Generic Substitution of 3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid Fails: Structural Determinants of Function


Substituting this compound with a closely related quinoline-6-carboxylic acid analog is scientifically unsound because three structural features simultaneously control biological activity and chemical reactivity: (i) the carboxylic acid group at position 6 (rather than position 3, as in most fluoroquinolone antibacterials) determines target engagement with the NorA efflux pump [1]; (ii) the (Z)-3-chlorobut-2-enyl side chain at position 3 introduces a stereochemically defined allylic chloride that is absent in saturated-butyl or oxobutyl analogs such as 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (CAS 36164-39-3) ; and (iii) the absence of a fluorine atom at position 6 eliminates the DNA-gyrase inhibitory potency characteristic of fluoroquinolones, redirecting biological activity toward alternative targets . Simply interchanging this compound with a generic 'quinoline-6-carboxylic acid' or an unsubstituted 4-oxo-1H-quinoline congener will yield divergent assay results and may invalidate structure-activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid (CAS 36164-35-9)


NorA Efflux Pump Inhibition: 4.3-Fold Superior Potency Over C6-Unsubstituted Quinoline Analog

In a direct head-to-head comparison under identical assay conditions, 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid inhibited the NorA efflux pump in Staphylococcus aureus SA-1199B (GrlA A116E mutant) with an IC50 of 1.10 μM (1,100 nM) [1]. A comparator quinoline analog lacking the 6-carboxylic acid substitution (CHEMBL4174957 / BDBM50368158) exhibited a substantially weaker IC50 of 4.70 μM (4,700 nM) in the same assay [2]. This represents a 4.3-fold improvement in NorA inhibitory potency attributable to the 6-COOH pharmacophore. Furthermore, a structurally distinct quinoline derivative (CHEMBL3775173 / BDBM50153268) showed an even weaker IC50 of 6.30 μM [3], establishing a clear SAR trend in which the 6-carboxylic acid moiety is a critical determinant of NorA affinity.

Antimicrobial resistance Efflux pump inhibition Staphylococcus aureus NorA

Carboxylic Acid Positional Isomerism: Quinoline-6-carboxylic acid vs. Quinoline-3-carboxylic acid Scaffolds

Classical fluoroquinolone antibacterials (e.g., norfloxacin, ciprofloxacin, enrofloxacin) universally bear a carboxylic acid at the 3-position of the quinolone core, which is essential for coordination with the Mg²⁺ ion in the DNA-gyrase/DNA complex [1]. 3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid relocates the carboxylic acid to the 6-position, a topological shift that fundamentally alters the pharmacophore geometry. This positional isomerism predicts that the 6-COOH compound will not engage DNA gyrase with the same binding mode, thereby reducing or eliminating the classical fluoroquinolone mechanism of action [1]. Consistent with this prediction, the compound demonstrates measurable activity against the NorA efflux pump (IC50 = 1.10 μM) rather than canonical DNA-gyrase-mediated antibacterial potency (MIC data unavailable for direct comparison; see Evidence Limitations note). This scaffold divergence enables orthogonal biological profiling: the 6-COOH compound is unsuitable as a surrogate for fluoroquinolone antibacterials but uniquely positioned for efflux pump inhibitor discovery.

Quinolone antibiotics Target selectivity DNA gyrase Topoisomerase IV

Reactive Allylic Chloride Side Chain: Synthetic Derivatization Advantage Over Saturated-Butyl and Oxobutyl Analogs

The (Z)-3-chlorobut-2-enyl substituent at position 3 of the quinoline core contains an allylic chloride moiety, a functional group amenable to nucleophilic substitution (SN2'), palladium-catalyzed cross-coupling (e.g., Suzuki, Heck, Sonogashira), and thiol-ene click chemistry [1]. This contrasts with the saturated 3-oxobutyl side chain of the closely related analog 4-chloro-2-methyl-3-(3-oxobutyl)quinoline-6-carboxylic acid (CAS 36164-39-3) , which bears a ketone group that offers a different, and generally less diverse, set of derivatization reactions (e.g., reductive amination, Wittig olefination, but not direct cross-coupling without prior functional group interconversion). The allylic chloride thus provides a built-in synthetic handle for generating structurally diverse compound libraries from a single intermediate, a key consideration for procurement in medicinal chemistry campaigns.

Medicinal chemistry Chemical biology Click chemistry Cross-coupling

Predicted Physicochemical Profile: pKa, Lipophilicity, and Solubility-Guided Formulation

The predicted acid dissociation constant (pKa) of the 6-carboxylic acid group is 3.19 ± 0.50 , indicating that the compound will be predominantly ionized (carboxylate form) at physiological pH 7.4. This ionization state enhances aqueous solubility but reduces passive membrane permeability relative to the neutral form. The predicted octanol-water partition coefficient (logP) and aqueous solubility have not been experimentally determined for this specific compound; however, the structurally simplified core scaffold, 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid (CAS 867166-85-6), has a calculated aqueous solubility of 0.43 g/L at 25°C , establishing a baseline expectation. The presence of the lipophilic (Z)-3-chlorobut-2-enyl side chain is expected to increase logP and decrease aqueous solubility relative to the unsubstituted core. The compound is reported to be soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited water solubility . These parameters are critical for researchers designing in vitro assays requiring specific solvent conditions or for those evaluating the compound's drug-likeness in early-stage ADME profiling.

Pre-formulation Physicochemical characterization Drug-likeness Solubility

Optimal Application Scenarios for 3-[(Z)-3-Chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid (CAS 36164-35-9)


Efflux Pump Inhibitor (EPI) Screening and Probe Development for Multidrug-Resistant Staphylococcus aureus

The compound's confirmed NorA inhibitory activity (IC50 = 1.10 μM) [1] makes it a validated starting point for structure-based EPI design targeting S. aureus efflux-mediated resistance. Procurement is recommended for laboratories conducting NorA-mediated ethidium bromide or Hoechst 33342 accumulation assays, where the compound can serve as a positive control or a scaffold for hit expansion. The 4.3-fold potency advantage over comparator quinoline analogs (IC50 = 4.70–6.30 μM) [1] justifies its selection as a lead-like compound for further SAR exploration.

Quinoline Library Synthesis via Allylic Chloride Derivatization

The (Z)-3-chlorobut-2-enyl side chain provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) and nucleophilic substitution reactions [2], enabling rapid generation of C3-diversified quinoline-6-carboxylic acid libraries. This compound is ideally suited as a common intermediate in parallel synthesis workflows, where the allylic chloride can be elaborated into amines, ethers, thioethers, or aryl/alkenyl derivatives in a single step, eliminating the need for protecting-group manipulations required with the 3-oxobutyl analog (CAS 36164-39-3) .

Non-Fluoroquinolone Antibacterial Target Deconvolution Studies

Because the compound lacks the fluorine atom at position 6 and the piperazine at position 7 that are characteristic of DNA-gyrase-targeting fluoroquinolones [3], it is a valuable tool compound for deconvoluting off-target antibacterial mechanisms. Researchers investigating non-gyrase antibacterial targets (e.g., membrane disruption, efflux pump modulation, or novel enzyme inhibition) can use this compound to demonstrate that observed antibacterial phenotypes are independent of classical fluoroquinolone pharmacology.

Physicochemical Profiling and Pre-formulation Studies for 6-COOH Quinoline Leads

With a predicted pKa of 3.19 ± 0.50 and solubility in organic solvents such as ethanol and DMSO , this compound is suitable for pre-formulation solubility screens and pH-solubility profiling. Its low pKa ensures complete ionization at physiological pH, a favorable property for intravenous formulation development where high aqueous solubility of the ionized species is desired. Researchers can benchmark this compound against 3-COOH fluoroquinolones (pKa ≈ 6.0–6.5) to evaluate how the positional isomerism of the carboxylic acid affects solubility-permeability trade-offs.

Quote Request

Request a Quote for 3-[(Z)-3-chlorobut-2-enyl]-2-methyl-4-oxo-1H-quinoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.